molecular formula C17H16Cl2N4O2S B3963560 N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B3963560
M. Wt: 411.3 g/mol
InChI Key: SDEUHZQYTKNQNB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide typically involves the reaction of 2,4-dichloroaniline with 4-nitrophenylpiperazine in the presence of a suitable carbothioamide-forming reagent. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial protocols and equipment used.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)piperazine: Lacks the nitrophenyl group.

    4-(4-nitrophenyl)piperazine: Lacks the dichlorophenyl group.

    N-(2,4-dichlorophenyl)-4-phenylpiperazine-1-carbothioamide: Lacks the nitro group.

Uniqueness

N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S/c18-12-1-6-16(15(19)11-12)20-17(26)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(24)25/h1-6,11H,7-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEUHZQYTKNQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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